molecular formula C10H15NO3S2 B2462809 N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide CAS No. 1421517-02-3

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide

Cat. No.: B2462809
CAS No.: 1421517-02-3
M. Wt: 261.35
InChI Key: RVOIRYAQUVZLJK-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide is a chemical compound that features a cyclopropane ring, a sulfonamide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: The thiophene ring is known for its electronic properties, making this compound a potential candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study biological pathways involving sulfonamides and thiophenes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The sulfonamide group is known to interact with various biological targets, including carbonic anhydrase and proteases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and unique steric properties to the molecule. This can influence its binding affinity and selectivity for biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c12-9(10-2-1-7-15-10)5-6-11-16(13,14)8-3-4-8/h1-2,7-9,11-12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOIRYAQUVZLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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